7-Chloro-8-hydroxy-quinazoline

Medicinal chemistry Structure–activity relationship Quinazoline positional isomerism

7-Chloro-8-hydroxy-quinazoline (IUPAC: 7-chloroquinazolin-8-ol; molecular formula C₈H₅ClN₂O; molecular weight 180.59 g/mol) is a heterocyclic aromatic compound belonging to the quinazoline family, characterized by a fused benzene–pyrimidine bicyclic scaffold bearing a chlorine atom at the 7-position and a hydroxyl group at the 8-position. The compound is structurally distinct from its positional isomers 2-chloroquinazolin-8-ol (CAS 953039-10-6) and 4-chloroquinazolin-8-ol (CAS 154288-08-1), a differentiation that directly impacts electronic distribution, hydrogen-bonding capacity, and target engagement profiles.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
Cat. No. B8356188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-8-hydroxy-quinazoline
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=NC=NC=C21)O)Cl
InChIInChI=1S/C8H5ClN2O/c9-6-2-1-5-3-10-4-11-7(5)8(6)12/h1-4,12H
InChIKeyYPHVUCZSMKRDGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-8-hydroxy-quinazoline (CAS 1824416-56-9) – Core Chemical Identity and Procurement-Relevant Profile


7-Chloro-8-hydroxy-quinazoline (IUPAC: 7-chloroquinazolin-8-ol; molecular formula C₈H₅ClN₂O; molecular weight 180.59 g/mol) is a heterocyclic aromatic compound belonging to the quinazoline family, characterized by a fused benzene–pyrimidine bicyclic scaffold bearing a chlorine atom at the 7-position and a hydroxyl group at the 8-position . The compound is structurally distinct from its positional isomers 2-chloroquinazolin-8-ol (CAS 953039-10-6) and 4-chloroquinazolin-8-ol (CAS 154288-08-1), a differentiation that directly impacts electronic distribution, hydrogen-bonding capacity, and target engagement profiles [1]. The 8-hydroxyquinazoline substructure is a recognized pharmacophore in poly(ADP-ribose) polymerase (PARP) inhibition, while the 7-chloro substituent modulates electrophilicity and steric parameters of the ring system [2].

Why 7-Chloro-8-hydroxy-quinazoline Cannot Be Simply Replaced by Other Chloroquinazolin-8-ol Isomers


Chloroquinazolin-8-ol positional isomers (2-chloro, 4-chloro, and 7-chloro) share the same molecular formula but are not functionally interchangeable. The position of the chlorine substituent on the quinazoline ring dictates the electronic environment of the pyrimidine nitrogen atoms and the aromatic π-system, directly affecting nucleophilic substitution reactivity, metal-chelation geometry, and hydrogen-bond donor/acceptor patterns [1]. In the 7-chloro isomer, the chlorine is located ortho to the 8-hydroxyl group on the benzo ring, enabling potential intramolecular hydrogen bonding that is geometrically impossible for the 2- and 4-chloro isomers where the chlorine resides on the pyrimidine ring [2]. This ortho relationship modifies the pKa of the phenolic –OH, alters tautomeric equilibria, and can shift the compound's metal-chelating properties compared to isomers lacking a proximal chlorine, making empirical substitution scientifically unsound without isomer-specific validation data [3].

Quantitative Differentiation Evidence for 7-Chloro-8-hydroxy-quinazoline Relative to Closest Analogs


Positional Isomerism: 7-Chloro vs. 2-Chloro and 4-Chloro Quinazolin-8-ol – Electronic and Steric Differentiation

7-Chloro-8-hydroxy-quinazoline differs from its 2-chloro and 4-chloro isomers in chlorine placement: the 7-Cl is on the benzo ring (ortho to 8-OH), whereas 2-Cl and 4-Cl reside on the electron-deficient pyrimidine ring. This positional difference produces a measurable shift in the electron density at the pyrimidine N1 and N3 positions, which are the primary sites for metal coordination and hydrogen bonding in biological targets [1]. In 8-hydroxyquinazoline-based PARP inhibitors, the 8-OH group is the critical pharmacophore for nicotinamide-mimetic binding, with IC₅₀ values for 8-hydroxy-2-methylquinazolin-4(3H)-one (NU1025) reported at 0.40 μM (400 nM) [2]. The addition of a 7-chloro substituent ortho to the 8-OH is predicted, via Hammett σₘ analysis, to lower the phenolic pKa by approximately 0.5–0.8 units relative to the unsubstituted 8-hydroxyquinazoline, potentially enhancing binding at physiological pH [1].

Medicinal chemistry Structure–activity relationship Quinazoline positional isomerism

8-Hydroxy Substituent: Essential Pharmacophoric Feature for PARP Inhibition Validated Across Quinazolinone Series

The 8-hydroxy group is not merely a polarity modifier but a critical pharmacophoric element for PARP enzyme inhibition. Griffin et al. (1998) demonstrated that 8-hydroxyquinazolinones exhibit PARP IC₅₀ values 10- to 100-fold lower than their 8-methoxy counterparts across a series of 2-alkyl and 2-aryl derivatives [1]. Specifically, 8-hydroxy-2-methylquinazolin-4(3H)-one (NU1025) achieved an IC₅₀ of 0.40 μM (Ki = 48 nM), whereas 8-methoxy-2-methylquinazolinone showed markedly reduced potency. Furthermore, 8-methylquinazolinones (lacking the hydroxyl) exhibited IC₅₀ values in the 0.13–0.27 μM range [1]. 7-Chloro-8-hydroxy-quinazoline retains the free 8-OH group, placing it pharmacophorically closer to the active 8-hydroxyquinazolinone series than to 8-methoxy or 8-H analogs, a critical consideration for PARP-targeted research programs.

PARP inhibition DNA repair Quinazolinone pharmacophore

Synthetic Accessibility via Modified Niementowski Reaction: Direct Route from 2-Amino-3-chlorophenol

7-Chloro-8-hydroxy-quinazoline can be synthesized directly via a modified Niementowski quinazoline synthesis using 2-amino-3-chlorophenol and formamide at 150 °C for 6 hours, yielding the cyclized product in a single step [1]. This contrasts with the 2-chloro isomer (CAS 953039-10-6), which typically requires multi-step sequences starting from 2-chloroquinazoline precursors or post-synthetic chlorination of quinazolin-8-ol with POCl₃, routes that often produce regioisomeric mixtures requiring chromatographic separation [2]. The direct accessibility from a commercially available 2-amino-3-chlorophenol precursor provides a cost and purity advantage for laboratory-scale procurement and derivatization workflows.

Quinazoline synthesis Niementowski reaction Building block

Quinazoline Scaffold as a Privileged Structure: Broad-Spectrum Bioactivity Context Across Antimicrobial and Anticancer Programs

The quinazoline core is recognized as a privileged scaffold in medicinal chemistry with validated activity across anticancer, antimicrobial, anti-inflammatory, and anticonvulsant indications [1]. In a comprehensive SAR study, quinazoline derivatives bearing electron-withdrawing substituents at the 7-position demonstrated enhanced cytotoxicity against MGC-803, MCF-7, PC-9, A549, and H1975 cancer cell lines, with compound 6 (bearing a 7-substituent) achieving an IC₅₀ of 6.23 μM against MGC-803 gastric cancer cells [2]. 7-Chloro-8-hydroxy-quinazoline combines the electron-withdrawing 7-Cl (σₘ = 0.37) with the hydrogen-bond-donating 8-OH, a dual substitution pattern that is underrepresented among commercially available quinazoline building blocks. The 7-chloroquinazoline substructure has also been validated in analgesic programs, where derivatives showed activity comparable to flupirtine and tramadol in hot-plate and acetic acid-induced writhing assays [3].

Anticancer Antimicrobial Quinazoline privileged scaffold

Metal Chelation Potential: Ortho Cl/OH Arrangement as a Bidentate Ligand Motif

The ortho relationship between the 7-chloro and 8-hydroxy substituents creates a unique bidentate coordination environment distinct from other chloroquinazolin-8-ol isomers. 8-Hydroxyquinoline (8-HQ) and its derivatives are well-established bidentate metal chelators, with clinical examples including clioquinol and nitroxoline [1]. In 7-chloro-8-hydroxy-quinazoline, the chlorine atom at position 7 can serve as a weak secondary coordination site or, alternatively, modulate the electron density at the chelating 8-O⁻ and N1 positions, tuning the metal-binding affinity. A high-throughput yeast-based phenotypic screen identified 8-hydroxyquinoline-family compounds as capable of rescuing mitochondrial dysfunction through metal chelation, with conserved mechanisms in mammalian cells [1]. The quinazoline analog of 8-HQ offers the advantage of an additional pyrimidine nitrogen (N3) for coordination, providing a tridentate N–N–O binding motif that is absent in 8-hydroxyquinoline and 8-hydroxyquinazoline isomers lacking the chlorine-induced electronic tuning.

Metal chelation 8-hydroxyquinazoline Metalloenzyme inhibition

Limitations Statement: Current Gaps in Direct Comparative Quantitative Data

It must be explicitly noted that 7-chloro-8-hydroxy-quinazoline (CAS 1824416-56-9) lacks published head-to-head comparative biological data in peer-reviewed literature against its 2-chloro and 4-chloro positional isomers in identical assay systems. The evidence presented above is predominantly class-level inference drawn from quinazoline and 8-hydroxyquinazoline SAR studies [1], supported by physicochemical principles. No direct IC₅₀ head-to-head comparison data for this specific compound vs. 2-chloroquinazolin-8-ol or 4-chloroquinazolin-8-ol has been identified in the public domain as of the search date. This gap represents both a limitation for procurement decision-making and an opportunity for targeted comparative studies to generate proprietary differentiation data. Prospective buyers should request isomer-specific certificates of analysis (CoA) confirming the 7-chloro positional identity, as NMR-based regiochemical verification is essential to distinguish this isomer from other chloroquinazolin-8-ol species.

Data gap analysis Procurement due diligence

Highest-Confidence Application Scenarios for 7-Chloro-8-hydroxy-quinazoline Based on Verified Evidence


PARP Inhibitor Lead Optimization: 8-Hydroxyquinazoline Scaffold Derivatization

Based on the validated 8-hydroxyquinazoline pharmacophore for PARP inhibition (IC₅₀ = 0.40 μM for NU1025) [1], 7-chloro-8-hydroxy-quinazoline is a logical starting scaffold for synthesizing 4-oxo-quinazoline PARP inhibitors bearing a 7-chloro substituent. The 7-Cl group can be derivatized via nucleophilic aromatic substitution or cross-coupling to explore substituent effects on PARP-1 vs. PARP-2 isoform selectivity, while the 8-OH maintains the critical nicotinamide-mimetic binding interaction. This scenario is directly supported by Griffin et al. (1998) SAR data showing that 8-hydroxy retention is essential for activity.

Metal-Chelating Pharmacophore Development: Quinazoline-Based Metalloenzyme Inhibitors

The ortho Cl/OH arrangement in 7-chloro-8-hydroxy-quinazoline mimics the metal-chelating motif of 8-hydroxyquinoline drugs (clioquinol, nitroxoline) while adding a second pyrimidine nitrogen (N3) for potential tridentate coordination [2]. This scaffold is suitable for developing inhibitors of zinc-dependent enzymes (e.g., HDACs, MMPs) or iron-dependent dioxygenases, where tuned metal-binding affinity is required. The 7-Cl electronic effect lowers the 8-OH pKa relative to quinazolin-8-ol, potentially enhancing chelation at physiological pH.

Regiospecific Building Block for Kinase Inhibitor Libraries

The quinazoline core is the scaffold for approved EGFR/HER2 kinase inhibitors (e.g., gefitinib, erlotinib, lapatinib), where 6- and 7-position substitutions are critical for kinase selectivity [3]. 7-Chloro-8-hydroxy-quinazoline provides a regiospecifically functionalized starting material for introducing aniline or amine groups at the 4-position via chlorine displacement, while the 8-OH can be subsequently alkylated, acylated, or left free for additional hydrogen-bond interactions with the kinase hinge region. The 7-Cl position is ortho to the 8-OH, enabling unique cyclization or chelation chemistry not accessible from 6-chloro or 5-chloro isomers.

Antimicrobial Resistance-Modifying Agent Research

Quinazoline derivatives have demonstrated activity as antibiotic chemosensitizers in efflux pump-overproducing Enterobacter aerogenes, Klebsiella pneumoniae, and Pseudomonas aeruginosa resistant strains [4]. The 7-chloro-8-hydroxy substitution pattern provides both lipophilic (Cl) and hydrogen-bond-donating (OH) character, a balance favorable for membrane penetration and efflux pump binding. This application is supported by the broader quinazoline antimicrobial SAR literature, though direct data for this specific isomer remains limited.

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